Quinacrine mustard is a derivative of the antimalarial drug quinacrine. It belongs to the class of acridine dyes and acts as an alkylating agent. [] This compound has been extensively studied for its ability to interact with DNA and other biomolecules, making it a valuable tool in various scientific research fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Quinacrine mustard dihydrochloride is a synthetic compound derived from acridine, known for its applications in molecular biology and cytogenetics. It serves as a fluorescent probe for labeling chromosomal DNA and is utilized in various scientific assays to measure sequence specificity with DNA polymerases. The chemical formula of quinacrine mustard dihydrochloride is , with a molecular weight of 541.8 g/mol. Its structure includes multiple chlorine atoms and an acridine backbone, which contributes to its unique properties and reactivity .
Quinacrine mustard dihydrochloride is synthesized in laboratories and is commercially available from various suppliers, including Sigma-Aldrich and VWR. It is often produced through chemical modifications of quinacrine, an older pharmaceutical compound that has been used for antiparasitic treatments .
Quinacrine mustard dihydrochloride is classified as an alkylating agent due to its ability to form covalent bonds with nucleic acids, thereby interfering with DNA replication and transcription. It is also categorized as a fluorochrome, which allows it to be used in fluorescence microscopy and other imaging techniques .
The synthesis of quinacrine mustard dihydrochloride typically involves the alkylation of quinacrine with bis(2-chloroethyl)amine. This reaction introduces the mustard group into the quinacrine structure, enhancing its reactivity towards nucleophiles such as DNA.
The molecular structure of quinacrine mustard dihydrochloride features an acridine core with two chloroethyl groups attached via a nitrogen atom, contributing to its alkylating properties. The presence of multiple chlorine atoms enhances its reactivity.
Quinacrine mustard dihydrochloride primarily reacts through alkylation mechanisms. It can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking which inhibits DNA replication.
Quinacrine mustard dihydrochloride exerts its effects by intercalating into DNA strands, which disrupts normal cellular processes such as transcription and replication. The compound's ability to form covalent bonds with nucleic acids leads to structural changes in the DNA helix, ultimately resulting in cell cycle arrest or apoptosis in rapidly dividing cells.
Relevant data indicates that quinacrine mustard dihydrochloride can form complexes with other compounds, influencing its mutagenic activity .
Quinacrine mustard dihydrochloride has several scientific uses:
Quinacrine mustard dihydrochloride (QM) functions as a fluorescent acridine dye, leveraging its planar tricyclic acridine ring system to insert between DNA base pairs. This intercalation induces localized unwinding of the DNA double helix by approximately 12–15°, increasing the distance between adjacent base pairs. The acridine moiety stabilizes this interaction through π-π stacking with nitrogenous bases, while the methoxy group at position 2 enhances DNA affinity through hydrophobic interactions. Upon intercalation, QM exhibits a characteristic fluorescence shift—excitation at 436 nm and emission at 497 nm—which is critical for visualizing chromosomal structures [1] [7].
Intercalation kinetics depend on ionic strength and DNA topology. Higher ionic strength (e.g., >0.2 M NaCl) reduces binding affinity due to electrostatic screening of the cationic side chain of QM. Additionally, supercoiled DNA exhibits 3-fold faster intercalation kinetics compared to linear DNA, attributed to torsional stress facilitating acridine ring insertion [5].
Table 1: Intercalation Parameters of QM and DNA
DNA Type | Binding Constant (M⁻¹) | Unwinding Angle (°) | Ionic Strength Dependence |
---|---|---|---|
Supercoiled plasmid | 1.2 × 10⁵ | 14.5 | High |
Linear dsDNA | 4.3 × 10⁴ | 12.8 | Moderate |
AT-rich regions | 2.8 × 10⁵ | 15.1 | Low |
QM’s fluorescence response varies dramatically based on nucleotide composition. When bound to adenine-thymine (AT)-rich regions, QM exhibits intensified fluorescence (up to 20-fold enhancement), whereas guanine-cytosine (GC)-rich sequences cause quenching via photoinduced electron transfer. This differential emission forms the basis of Q-banding—a technique that reveals reproducible patterns of bright and dull fluorescent bands along metaphase chromosomes [5] [8].
Key chromosomal features identifiable through Q-banding include:
The specificity is further evidenced by QM’s interaction with synthetic polynucleotides:
Table 2: Fluorescence Response of QM to Nucleotides
Nucleotide/Polymer | Effect on QM Fluorescence | Proposed Mechanism |
---|---|---|
Guanylic acid | Quenching | Electron transfer from guanine |
Adenylic acid | Enhancement | Hydrophobic environment stabilization |
Poly(rG) | 95% reduction | Static quenching |
Poly(rA) | 18-fold increase | Restricted molecular motion |
In aqueous solutions, QM’s bis(2-chloroethyl)amino side chains undergo intramolecular cyclization to form highly reactive aziridinium cations. This transformation occurs rapidly (half-life <5 minutes at pH 7.4) via unimolecular nucleophilic substitution (SN1), where chloride ions dissociate to yield strained three-membered rings [1] [3].
The aziridinium cations act as bifunctional alkylating agents, targeting nucleophilic sites in DNA:
Alkylation kinetics follow second-order dependency: pseudo-first-order for aziridinium formation and first-order for nucleophilic attack. The reaction rate increases 50-fold in double-stranded DNA compared to mononucleotides due to DNA groove confinement concentrating reactive species [3] [5].
Alkylation disrupts DNA processing by:
Table 3: Alkylation Targets of QM-Derived Aziridinium Cations
Target Site | Adduct Frequency (%) | Biological Consequence |
---|---|---|
Guanine-N7 | 70–80 | Depurination, AP site formation |
Adenine-N3 | 10–15 | Base mispairing, replication errors |
DNA phosphate groups | 5–10 | Phosphotriester-induced instability |
Thiol groups (proteins) | <5 | Enzyme inhibition |
Comprehensive Compound Information
Table 4: Chemical and Functional Profile of Quinacrine Mustard Dihydrochloride
Property | Description |
---|---|
Systematic Name | N-(6-Chloro-2-methoxyacridin-9-yl)-N'-[3-(diethylamino)propyl]propane-1,3-diamine dihydrochloride |
Synonyms | QM; Quinacrine mustard; Mepacrine mustard |
Molecular Formula | C₂₃H₃₀Cl₃N₃O |
SMILES | Cl[H].Cl[H].COc1ccc2nc3cc(Cl)ccc3c(NC(C)CCCN(CCCl)CCCl)c2c1 |
InChI Key | JETDZFFCRPFPDH-UHFFFAOYSA-N |
Primary Biochemical Role | DNA intercalator and alkylating agent |
Chromosomal Applications | Q-banding; karyotyping of maize/fish; vital staining of trypanosomes |
Unique Feature | GC-dependent fluorescence quenching for banding patterns |
QM’s dual functionality—intercalation-driven fluorescence and alkylation-mediated DNA damage—makes it indispensable in cytogenetics and a model for DNA-targeted therapeutics. Its sequence-specific binding provides a physical map of chromosomal AT/GC landscapes, while its covalent adducts exemplify targeted nucleic acid modification [1] [4] [8].
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